molecular formula C19H19FO5 B7777448 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid

3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid

Cat. No.: B7777448
M. Wt: 346.3 g/mol
InChI Key: FAHGSYHYYHTIGB-ONNFQVAWSA-N
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Description

3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with a molecular weight of 346.36 g/mol It is characterized by the presence of an ethoxy group, a fluorophenoxy group, and a prop-2-enoic acid moiety

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO5/c1-2-23-18-13-14(4-10-19(21)22)3-9-17(18)25-12-11-24-16-7-5-15(20)6-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,22)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGSYHYYHTIGB-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses such as gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-{3-Ethoxy-4-[2-(4-chlorophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-{3-Ethoxy-4-[2-(4-bromophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a bromine atom instead of a fluorine atom.

    3-{3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenoxy group in 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from its analogs with different substituents .

Biological Activity

3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and the implications of its activity in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C₁₉H₁₉F O₅, indicating the presence of carbon, hydrogen, oxygen, and fluorine. Its structure features an ethoxy group, a prop-2-enoic acid moiety, and a fluorophenoxy group, which contribute to its unique chemical behavior.

Structural Characteristics

PropertyDetails
IUPAC Name (E)-3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid
Molecular Weight 346.35 g/mol
CAS Number 571151-06-9

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various molecular targets, including enzymes and receptors. These interactions may influence pathways related to signal transduction, metabolic regulation, and gene expression.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes that may have therapeutic implications.
  • Receptor Binding : The compound has been investigated for its ability to bind to certain receptors. This binding may modulate receptor activity and influence downstream signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.
  • Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, comparisons with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3-(3-Ethoxyphenyl)propanoic acidEthoxy group on phenyl ringSimpler structure without fluorine
4-FluorophenolContains fluorine on phenolLacks ethylene oxide functionality
3-(4-Fluorophenyl)acrylic acidSimilar propanoic acid moietyDifferent substitution pattern on aromatic ring

The presence of the fluorophenoxy group in this compound enhances its lipophilicity and specificity for receptor interactions compared to its analogs.

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